Shishijimicin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

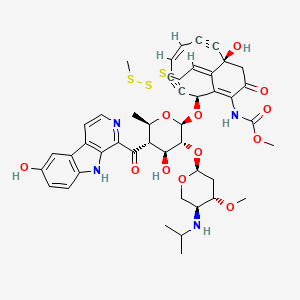

Shishijimicin B is a member of the enediyne family of natural products, known for their potent antitumor properties. It was isolated from the marine organism Didemnum proliferum in 2003. This compound, like its analogues, exhibits significant cytotoxicity, making it a promising candidate for cancer treatment research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of Shishijimicin B involves multiple steps, including the construction of the enediyne core, glycosidation, and trisulfide formation. Key steps include:

Ketalization of tetronic acid: This step involves the protection of the tetronic acid moiety.

Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketalized intermediate.

Asymmetric addition of anion with selective protection: This step introduces chirality into the molecule.

Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the intermediate to form an oxime.

Intramolecular dipolar cycloaddition: This step forms the enediyne core.

Selective control of diastereoisomer formation: This step ensures the correct stereochemistry.

Removal of protection and completed oxidation: This step finalizes the enediyne core.

Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the enediyne core with the glycoside.

Industrial Production Methods

Industrial production of this compound is not yet established due to its complex structure and the challenges associated with its synthesis. Current research focuses on optimizing synthetic routes to make production more feasible .

Análisis De Reacciones Químicas

Types of Reactions

Shishijimicin B undergoes several types of chemical reactions, including:

Oxidation: Conversion of aldehydes to oximes.

Reduction: Reduction of ketalized intermediates.

Substitution: Introduction of glycosidic linkages.

Cycloaddition: Formation of the enediyne core through intramolecular dipolar cycloaddition.

Common Reagents and Conditions

Ethylene glycol and diisobutylaluminium hydride: Used for reduction.

Swern oxidation reagents: Used for aldehyde oxidation.

Knochel’s salt (LaCl3·2LiCl): Used for coupling reactions.

Major Products

The major products formed from these reactions include the enediyne core, glycosidic intermediates, and the final this compound molecule .

Aplicaciones Científicas De Investigación

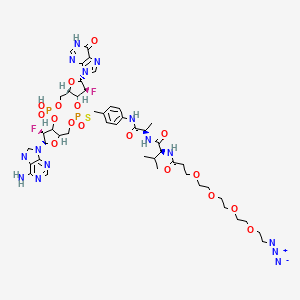

Shishijimicin B has several scientific research applications, particularly in the field of cancer treatment. Its potent cytotoxicity makes it a valuable candidate for the development of antibody-drug conjugates (ADCs). These conjugates can target cancer cells specifically, minimizing damage to healthy cells. Research has shown that this compound is more than 1,000 times as toxic to cancer cells as the anticancer drug taxol (Paclitaxel), highlighting its potential as a powerful chemotherapeutic agent .

Mecanismo De Acción

Shishijimicin B exerts its effects through a mechanism known as Bergman cyclization. This process generates highly reactive diradicals that can cleave double-stranded DNA, leading to cell death. The molecular targets of this compound include DNA, where it intercalates and induces strand breaks. This mechanism is similar to other enediyne antibiotics, making it a potent cytotoxic agent .

Comparación Con Compuestos Similares

Shishijimicin B is part of the enediyne family, which includes compounds like calicheamicin, namenamicin, and esperamicin. These compounds share a similar mechanism of action involving DNA cleavage through Bergman cyclization. this compound is unique due to its specific glycosidic linkages and trisulfide moiety, which contribute to its high potency and specificity .

List of Similar Compounds

- Calicheamicin

- Namenamicin

- Esperamicin

- Shishijimicin A

- Shishijimicin C

This compound stands out due to its unique structural features and potent cytotoxicity, making it a promising candidate for further research and development in cancer therapeutics.

Propiedades

Fórmula molecular |

C45H50N4O12S3 |

|---|---|

Peso molecular |

935.1 g/mol |

Nombre IUPAC |

methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15+/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |

Clave InChI |

ZZARTURMLZVKIB-SVTPSXPYSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)